molecular formula C14H13NO B11748743 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one

Cat. No.: B11748743
M. Wt: 211.26 g/mol
InChI Key: YDLSKEVGZMBKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one typically involves the reaction of 3-methylpyridine with a phenylacetic acid ester in the presence of a base. The reaction proceeds through a series of steps including hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[3-(3-methylpyridin-4-yl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3

InChI Key

YDLSKEVGZMBKGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CC(=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.